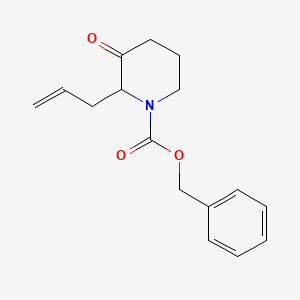
Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid ester, and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Oxo Group: The oxo group can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid group is esterified with phenylmethyl alcohol in the presence of an acid catalyst like sulfuric acid to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester can undergo various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Addition: The double bond in the 2-propen-1-yl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Addition: Electrophiles like halogens or nucleophiles like water or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, esters, or thioesters.
Addition: Halogenated compounds, hydrates, or ethers.
Aplicaciones Científicas De Investigación
3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biochemical processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and microbial growth.
Comparación Con Compuestos Similares
3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid ethyl ester, 3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid methyl ester.
Uniqueness: The phenylmethyl ester group imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, compared to other similar compounds with different ester groups.
This detailed article provides a comprehensive overview of 3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
244056-97-1 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
benzyl 3-oxo-2-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-2-7-14-15(18)10-6-11-17(14)16(19)20-12-13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2 |
Clave InChI |
OHNVSJHRGAXLTF-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1C(=O)CCCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13976912.png)
![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-Ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13976929.png)
![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine](/img/structure/B13976930.png)




![Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-](/img/structure/B13976960.png)



